N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide
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Overview
Description
N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions to introduce the necessary substituents. The benzamide and sulfonamide groups are then introduced through acylation and sulfonation reactions, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Benzamide Derivatives: Compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which are used in various medicinal applications.
Uniqueness
What sets N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14-8-10-15(11-9-14)31(28,29)24-18-7-5-4-6-16(18)19(26)22-21-17(12-13-30-21)20(27)23-25(2)3/h4-13,24H,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZVZIJHQEAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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